molecular formula C14H8N4O2S2 B2532822 N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)isoxazole-5-carboxamide CAS No. 941869-01-8

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)isoxazole-5-carboxamide

Cat. No.: B2532822
CAS No.: 941869-01-8
M. Wt: 328.36
InChI Key: IHAPNMFONASUPQ-UHFFFAOYSA-N
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Description

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)isoxazole-5-carboxamide is a complex organic compound that features a unique combination of benzothiazole, thiazole, and isoxazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Mechanism of Action

The mechanism of action of thiazole derivatives can vary widely depending on the specific compound and its targets. Some thiazole derivatives have been found to have anti-inflammatory properties by suppressing the cyclooxygenase (COX) enzymes . Others have been found to have antibacterial activity . The specific targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and influence of environmental factors would all depend on the specific thiazole derivative and its intended use.

Biochemical Analysis

Biochemical Properties

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)isoxazole-5-carboxamide plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins . Additionally, it interacts with DNA, potentially affecting gene expression and cellular processes . The nature of these interactions often involves binding to active sites or altering the conformation of the target biomolecules.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of cancer cells, such as A431, A549, and H1299, by decreasing the activity of pro-inflammatory cytokines like IL-6 and TNF-α . Furthermore, it can induce apoptosis in certain cell lines by activating caspase-3 and disrupting mitochondrial function .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it inhibits COX enzymes by binding to their active sites, thereby preventing the conversion of arachidonic acid to prostaglandins . Additionally, it can interact with DNA, leading to alterations in gene expression and subsequent cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term exposure to this compound has been associated with sustained inhibition of cellular proliferation and induction of apoptosis in vitro

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. For example, it undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can affect the compound’s bioavailability and activity, as well as its potential for accumulation in tissues.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to different cellular compartments . Its localization and accumulation within specific tissues can influence its therapeutic and toxic effects .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function. It can be targeted to specific compartments or organelles through post-translational modifications or targeting signals . For instance, it may localize to the nucleus, where it interacts with DNA and influences gene expression . Additionally, its presence in the mitochondria can impact cellular metabolism and apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)isoxazole-5-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N4O2S2/c19-12(10-5-6-15-20-10)18-14-17-9(7-21-14)13-16-8-3-1-2-4-11(8)22-13/h1-7H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHAPNMFONASUPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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